

Toxicological profile of 2-Methyl-4-nitrophenol

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Compound of Interest

Compound Name: **2-Methyl-4-nitrophenol**

Cat. No.: **B1582141**

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An In-Depth Technical Guide to the Toxicological Profile of **2-Methyl-4-nitrophenol**

Executive Summary

2-Methyl-4-nitrophenol, also known as 4-Nitro-o-cresol, is a significant industrial chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.^[1] Its aromatic nitro and phenolic structure dictates its chemical reactivity and, consequently, its toxicological profile. This guide provides a comprehensive analysis of the toxicological properties of **2-Methyl-4-nitrophenol**, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, toxicokinetics, and toxicodynamics, supported by established experimental protocols and mechanistic insights. While comprehensive data for **2-Methyl-4-nitrophenol** is limited in some areas, this guide synthesizes available information and draws logical inferences from closely related nitrophenolic compounds to present a holistic toxicological assessment.

Physicochemical Properties

The toxicological behavior of a compound is fundamentally linked to its physical and chemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological systems.

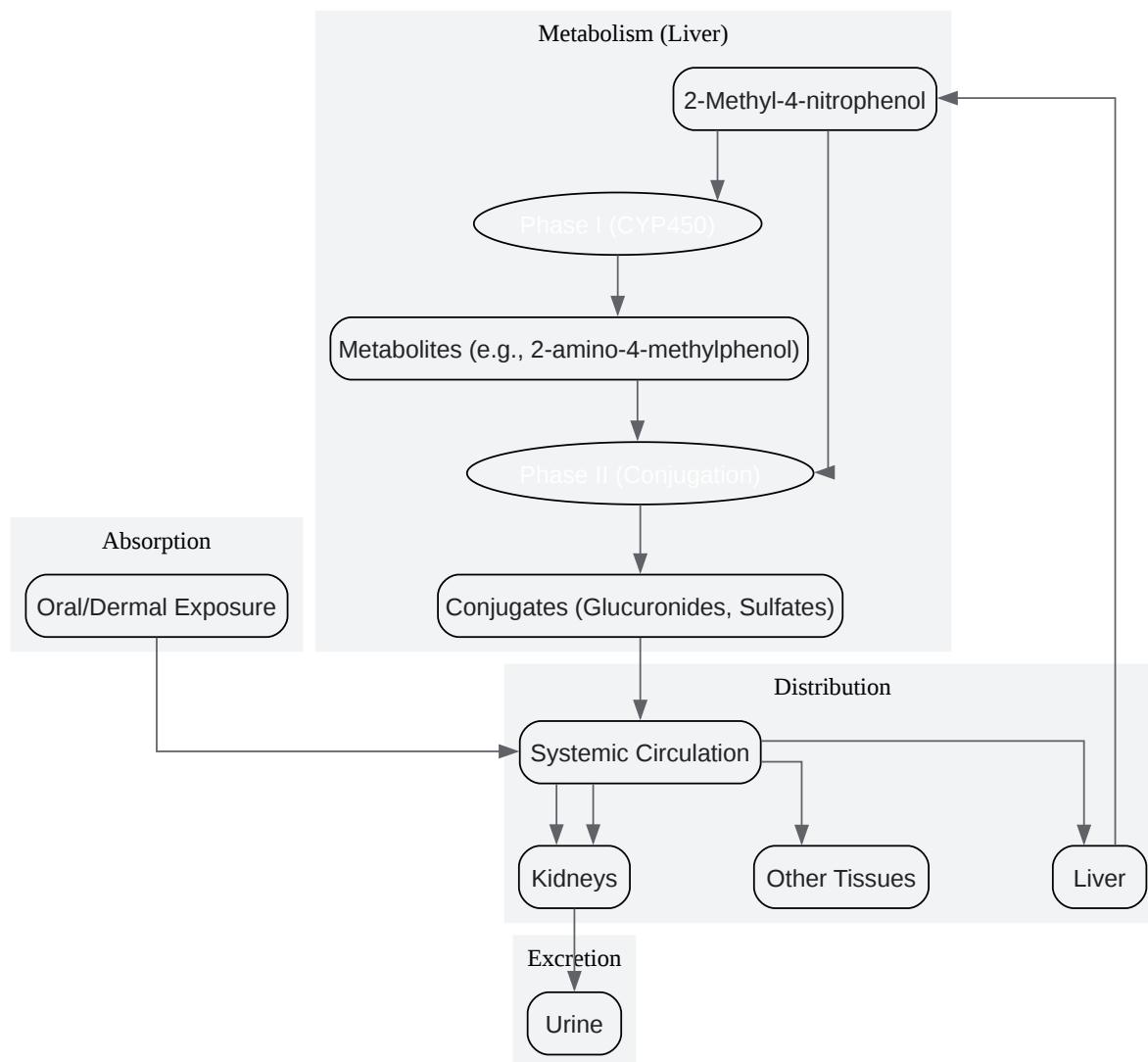
Property	Value	Source
CAS Number	99-53-6	[1] [2] [3]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [4] [5]
Molecular Weight	153.14 g/mol	[4] [5]
Appearance	Yellow to light orange crystalline solid/powder	[1] [2]
Melting Point	93 - 98 °C	[2] [3] [6]
Solubility	Sparingly soluble in water; readily soluble in ethanol, acetone, and ether.	[1]
Synonyms	4-Nitro-o-cresol, p-Nitro-o- cresol, 2-Hydroxy-5- nitrotoluene	[4] [7]

Toxicokinetics: The Journey Through the Body

Toxicokinetics describes the movement and fate of a chemical within a biological system. Understanding the ADME profile is critical for predicting target organ toxicity and designing effective safety studies. While specific quantitative data for **2-Methyl-4-nitrophenol** is scarce, the profile can be largely inferred from studies on the broader class of nitrophenols, particularly 4-nitrophenol.[\[8\]](#)[\[9\]](#)

- **Absorption:** Nitrophenols are rapidly absorbed following oral and dermal exposure.[\[8\]](#)[\[9\]](#) The lipophilic nature of the non-ionized form, facilitated by the methyl group, likely enhances its ability to cross biological membranes.
- **Distribution:** Upon absorption, nitrophenols are widely distributed throughout the body. Animal studies with 4-nitrophenol show initial high concentrations in the gastrointestinal tract, followed by distribution to the kidneys, liver, and plasma.[\[8\]](#)[\[9\]](#)
- **Metabolism:** The metabolism of nitrophenols is a critical detoxification process, occurring primarily in the liver. It involves two main phases:

- Phase I: Reactions mediated by cytochrome P450 enzymes include oxidation to form catechols and reduction of the nitro group to an amino group, forming compounds like 2-amino-4-methylphenol.[\[8\]](#)
- Phase II: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[\[8\]](#)
- Excretion: The water-soluble conjugates are rapidly eliminated from the body, primarily via urine.[\[8\]](#)[\[9\]](#) This rapid excretion prevents significant bioaccumulation.

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Caption: Generalized toxicokinetic pathway of **2-Methyl-4-nitrophenol**.

Toxicodynamics: Mechanisms of Toxicity

Toxicodynamics examines the biochemical and physiological effects of toxicants on the body.

2-Methyl-4-nitrophenol is classified under the Globally Harmonized System (GHS) as harmful if swallowed, a skin and eye irritant, and a respiratory irritant.[\[2\]](#)[\[7\]](#)

Acute and Localized Toxicity

- Oral Toxicity: Classified as Acute Toxicity Category 4, indicating it is harmful if swallowed.[\[2\]](#)
- Dermal and Ocular Irritation: As a phenolic compound, it can cause significant irritation to the skin and eyes upon direct contact.[\[1\]](#)[\[2\]](#)
- Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[\[2\]](#)[\[10\]](#)

Systemic Toxicity

- Methemoglobinemia: A key concern with nitroaromatic compounds is the induction of methemoglobinemia. The metabolic reduction of the nitro group can lead to intermediates that oxidize the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), forming methemoglobin, which cannot bind and transport oxygen. This results in cyanosis, headache, and nausea.[\[1\]](#)
- Hepato- and Renal Toxicity: Prolonged or high-level exposure may lead to liver and kidney damage, likely due to the metabolic burden of detoxification and the direct cytotoxic effects of the parent compound or its metabolites.[\[1\]](#)

Genotoxicity and Carcinogenicity

- Genotoxicity: Data for **2-Methyl-4-nitrophenol** is limited. However, studies on the broader class of nitrophenols have shown mixed results, suggesting they may be clastogenic (causing chromosomal damage) under certain conditions but are generally not mutagenic in bacterial reverse mutation assays.[\[11\]](#) The related isomer, 3-Methyl-4-nitrophenol, showed positive results in an in vitro chromosomal aberration test.[\[12\]](#)
- Carcinogenicity: There is currently no definitive evidence to classify **2-Methyl-4-nitrophenol** as a carcinogen.[\[1\]](#) It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[\[2\]](#)

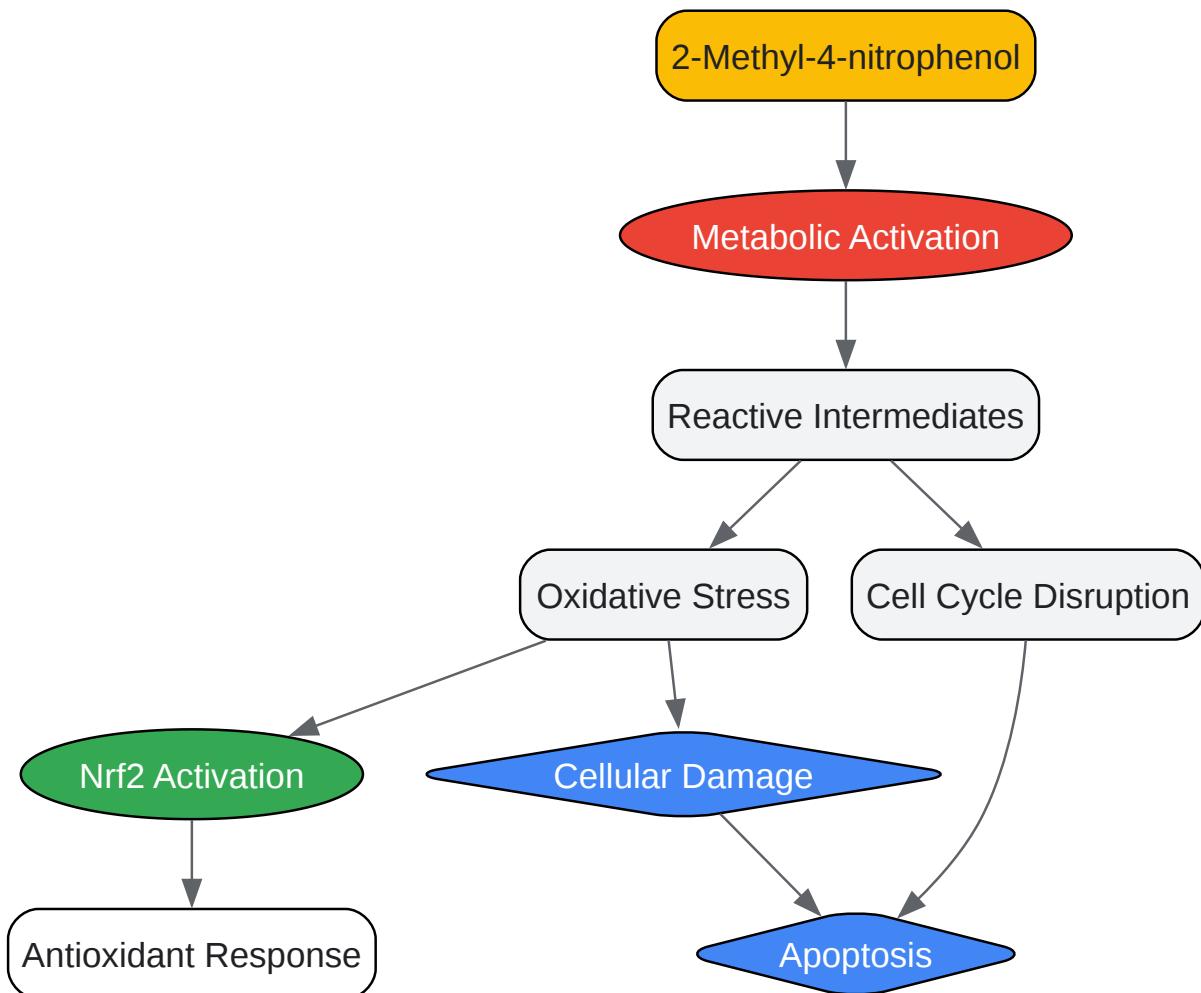
Reproductive and Developmental Toxicity

Specific data on the reproductive toxicity of **2-Methyl-4-nitrophenol** are not readily available in public literature.[2][10] However, studies on the structurally similar 3-Methyl-4-nitrophenol have demonstrated reproductive and developmental effects in animal models. These studies indicate that high-dose exposure can lead to decreased ovarian weight and interfere with gonadal cell proliferation and apoptosis, suggesting a potential for reproductive toxicity that warrants further investigation for **2-Methyl-4-nitrophenol**.[12][13]

Potential Signaling Pathway Disruption

While the precise molecular targets of **2-Methyl-4-nitrophenol** are not fully elucidated, research on related nitrophenols provides valuable insights into potential mechanisms of action.

- **Oxidative Stress and Nrf2 Pathway:** Studies on 4-nitrophenol have shown that it can induce oxidative stress in testicular cells.[14] This leads to the activation of the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative damage. However, overwhelming this system can lead to apoptosis (programmed cell death).[14]
- **Cell Cycle Regulation:** Research on 3-Methyl-4-nitrophenol has indicated it can disrupt the cell cycle in ovarian cells by increasing the expression of cyclin-dependent kinase inhibitors (p21, p27) and decreasing Cyclin D2, which is critical for cell cycle progression.[15]



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Caption: Inferred mechanism of toxicity for **2-Methyl-4-nitrophenol**.

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness of toxicological data, standardized and validated protocols must be employed. Below are methodologies for key assays relevant to the toxicological profile of **2-Methyl-4-nitrophenol**.

Protocol: Acute Oral Toxicity (OECD TG 423)

- Objective: To determine the acute oral toxicity (approximated LD₅₀) of a substance.

- Methodology:
 - Animal Model: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.
 - Dosing: Administer **2-Methyl-4-nitrophenol**, dissolved in a suitable vehicle (e.g., corn oil), by oral gavage. The test proceeds stepwise using starting doses of 300 mg/kg.
- Procedure:
 - Dose a group of 3 animals at the starting dose.
 - Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects) for at least 14 days.
 - If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified.
 - If one or no animals die, the procedure is repeated with 3 additional animals at the same dose or a higher dose, depending on the outcome.
- Data Evaluation: The outcome is the classification of the substance into one of the GHS categories based on the observed mortality at given dose levels. Gross necropsy is performed on all animals at the end of the observation period.

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of *Salmonella typhimurium* and *Escherichia coli*.
- Methodology:
 - Test System: Use multiple bacterial strains with different known mutations in the histidine (*Salmonella*) or tryptophan (*E. coli*) operon.

- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.
- Procedure (Plate Incorporation Method):
 - Prepare a series of dilutions of **2-Methyl-4-nitrophenol**.
 - To molten top agar, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer control.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Conclusion

2-Methyl-4-nitrophenol presents a moderate acute toxicological hazard, characterized by oral toxicity and irritation to the skin, eyes, and respiratory system. The primary systemic concern is the potential for methemoglobinemia, a known effect of nitroaromatic compounds. While data on genotoxicity and reproductive toxicity are not definitive for this specific compound, findings for related isomers suggest these are areas that warrant cautious handling and further investigation. The toxicokinetics are likely characterized by rapid absorption and excretion following metabolic conversion in the liver. A thorough understanding of this profile is essential for implementing appropriate safety measures in industrial settings and for guiding future research into its specific molecular mechanisms of toxicity.

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